2-Bromo-3-fluorobenzenepropanenitrile
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Overview
Description
2-Bromo-3-fluorobenzenepropanenitrile is an organic compound with the molecular formula C9H7BrFN. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a propanenitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorobenzenepropanenitrile can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with m-fluorobenzotrifluoride, the compound undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of bromine and fluorine reagents, along with catalysts and solvents to facilitate the reactions. The reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorobenzenepropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. For example, dibromohydantoin can be used for bromination, while reduced iron powder can be used for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
2-Bromo-3-fluorobenzenepropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzenepropanenitrile involves its interaction with molecular targets and pathways. The bromine and fluorine atoms can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The nitrile group can also interact with nucleophiles, leading to the formation of new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: This compound is similar in structure but contains a trifluoropropene group instead of a propanenitrile group.
2-Bromo-3-fluorobenzoic acid: This compound is an intermediate in the synthesis of 2-Bromo-3-fluorobenzenepropanenitrile and has similar chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the propanenitrile group. This combination of substituents imparts specific reactivity and stability to the compound, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(2-bromo-3-fluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMOCPATRKLEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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